An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-methylnaphthalene
An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Substituted Naphthalenes
1-Chloro-3-methylnaphthalene is a halogenated aromatic hydrocarbon with the molecular formula C₁₁H₉Cl.[1][2] As a substituted naphthalene, its physicochemical properties are of significant interest in the fields of organic synthesis, materials science, and drug development, where the naphthalene scaffold is a common structural motif. The precise arrangement of the chloro and methyl substituents on the naphthalene ring system dictates its electronic and steric characteristics, which in turn influence its reactivity, solubility, and potential biological activity.[3]
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Chloro-3-methylnaphthalene. Due to the limited availability of experimentally determined data for this specific isomer in public literature, this document integrates data from closely related compounds, theoretical predictions, and standardized experimental protocols to offer a robust framework for its study and application.
Core Physicochemical Properties
Direct experimental data for 1-Chloro-3-methylnaphthalene is scarce. However, by examining the properties of the parent molecules, 1-methylnaphthalene and 1-chloronaphthalene, we can establish a scientifically grounded estimation of its key characteristics. The introduction of a chlorine atom to the 1-methylnaphthalene structure is anticipated to increase the molecular weight, boiling point, and density, while potentially decreasing its solubility in non-polar solvents.
| Property | 1-Chloro-3-methylnaphthalene (Predicted/Known) | 1-Methylnaphthalene (for comparison) | 1-Chloronaphthalene (for comparison) |
| Molecular Formula | C₁₁H₉Cl[1][2] | C₁₁H₁₀ | C₁₀H₇Cl |
| Molecular Weight | 176.64 g/mol [1][2] | 142.20 g/mol | 162.62 g/mol |
| Melting Point | Not available (likely a low-melting solid or liquid at room temperature) | -22 °C | -20 °C[4] |
| Boiling Point | Predicted to be > 263 °C at 760 mmHg | 244.6 °C | 263 °C[4] |
| Density | Predicted to be ~1.2 g/cm³ at 25 °C | ~1.02 g/cm³ | 1.194 g/cm³ at 25 °C |
| Solubility in Water | Predicted to be very low | 25.8 mg/L at 25 °C | Very low[5] |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be > 4.0 | 3.87[6] | 4.08[5] |
Synthesis and Regioselectivity
The primary route for the synthesis of 1-Chloro-3-methylnaphthalene is through the electrophilic aromatic substitution of 1-methylnaphthalene.[3] This reaction typically involves the use of a chlorinating agent, such as chlorine gas (Cl₂), in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[3]
Controlling the regioselectivity of this reaction to favor the 3-chloro isomer is a significant challenge. The methyl group at the 1-position is an activating, ortho-, para-directing group, which would favor substitution at the 2- and 4-positions. However, steric hindrance at the 2-position and the inherent reactivity of the naphthalene core can influence the product distribution. The formation of the 3-chloro isomer represents a meta-substitution relative to the methyl group, suggesting that under certain conditions, thermodynamic control or specific catalytic effects may play a crucial role.
An alternative, though more complex, synthetic strategy involves a halogen exchange reaction from a pre-functionalized precursor, such as 1-methylnaphthalene-3-sulfonic acid, using a reagent like phosphorus pentachloride (PCl₅).[3] This method can offer greater control over the isomer produced.
Caption: Synthesis workflow for 1-Chloro-3-methylnaphthalene.
Experimental Protocols for Physicochemical Property Determination
For a novel or sparsely characterized compound like 1-Chloro-3-methylnaphthalene, the following standardized protocols are recommended for the precise determination of its fundamental physicochemical properties.
Melting Point Determination
The melting point provides a crucial indication of a compound's purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected. Impurities typically lead to a depression and broadening of the melting range.[7]
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[8]
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus equipped with a calibrated thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. Subsequently, a slow heating rate (1-2°C per minute) is employed near the expected melting point.[9]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[9]
Caption: Workflow for melting point determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a liquid's volatility.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a fusion tube.[10] A capillary tube, sealed at one end, is inverted and placed into the liquid.[10]
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11] The apparatus is heated gently.
-
Heating and Observation: As the temperature rises, air trapped in the capillary tube will be expelled.[12] Upon further heating, the liquid's vapor will fill the capillary. A steady stream of bubbles will emerge from the open end of the capillary.
-
Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. At this temperature, the vapor pressure inside the capillary equals the external atmospheric pressure.
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and for predicting its behavior in biological systems.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, toluene, and hexane.
-
Procedure: A small, measured amount of 1-Chloro-3-methylnaphthalene (e.g., 10 mg) is placed in a test tube. A small volume of the solvent (e.g., 0.5 mL) is added.[13]
-
Observation: The mixture is agitated vigorously. The degree of dissolution is observed. If the compound dissolves, it is recorded as soluble. If it remains undissolved, it is recorded as insoluble. For compounds with limited solubility, further incremental additions of the solvent can be made to estimate the approximate solubility.
Predicted Spectral Characteristics
Spectroscopic analysis is essential for the structural elucidation and confirmation of 1-Chloro-3-methylnaphthalene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), and their splitting patterns (doublets, triplets, or multiplets) will be indicative of their positions on the naphthalene ring and their coupling with neighboring protons. The methyl group protons will appear as a singlet in the upfield region (around 2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 120-140 ppm, with the carbon atom attached to the chlorine atom appearing at a characteristic downfield shift. The methyl carbon will appear at a characteristic upfield shift (around 20 ppm). Computational methods can provide accurate predictions of these chemical shifts.[14]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
Aromatic C-H stretching: Above 3000 cm⁻¹
-
C-H stretching of the methyl group: Around 2950-2850 cm⁻¹
-
Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region
-
C-Cl stretching: In the 800-600 cm⁻¹ region The pattern of C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region can be diagnostic of the substitution pattern on the naphthalene ring.[15]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 1-Chloro-3-methylnaphthalene in a suitable solvent (e.g., ethanol or hexane) is expected to show characteristic absorption bands due to π → π* electronic transitions within the naphthalene aromatic system.[16][17] Naphthalene itself exhibits strong absorptions around 220 nm, 275 nm, and a weaker, structured band around 312 nm. The presence of the chloro and methyl substituents will likely cause a slight red shift (bathochromic shift) of these absorption maxima.
Safety and Handling
While specific toxicity data for 1-Chloro-3-methylnaphthalene is not available, it should be handled with the care appropriate for a chlorinated aromatic hydrocarbon. It is prudent to assume that the compound may be an irritant to the skin, eyes, and respiratory tract. Chronic exposure to related compounds, such as chloronaphthalenes, has been associated with adverse health effects.[18] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn, and all handling should be conducted in a well-ventilated fume hood.
Conclusion
1-Chloro-3-methylnaphthalene presents as a compound of interest with a foundation in the well-understood chemistry of naphthalene derivatives. While direct experimental data on its physicochemical properties are limited, this guide provides a comprehensive framework for its scientific investigation. By leveraging data from analogous compounds, employing standardized experimental protocols, and utilizing predictive spectroscopic analysis, researchers can effectively characterize and utilize this molecule in their scientific endeavors. The synthesis of this specific isomer with high purity remains a key challenge, the resolution of which will undoubtedly pave the way for a more thorough understanding of its properties and potential applications.
References
-
Exposome-Explorer. (n.d.). 1-Methylnaphthalene (T3D0628). Retrieved from [Link]
-
Wikipedia. (2023). 1-Chloronaphthalene. Retrieved from [Link]
-
ChemSynthesis. (2025). 1-chloro-3-methylnaphthalene. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]
- Tang, R. Z., Wang, H., Liu, Y., & Guo, S. (2019). Composition of atmospheric semi-/intermediate-volatility organic compounds and their contribution to organic aerosol. Progress in Chemistry, 31, 180–190.
-
University of Port-Harcourt. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
PubMed. (2011). Molecular structure, polarizability, hyperpolarizability analysis and spectroscopic characterization of 1-(chloromethyl)-2-methylnaphthalene with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations. Retrieved from [Link]
-
Astronomy & Astrophysics. (2023). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
-
ResearchGate. (2020). Different approaches for regioselective naphthalene functionalization. Retrieved from [Link]
-
The Astrophysical Journal. (2007). The Mid-Infrared Laboratory Spectra of Naphthalene (C10H8) in Solid H2O. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]
-
Oxford Academic. (2023). Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene. Retrieved from [Link]
-
King Saud University. (n.d.). Experiment 1: Identifications of aromatic hydrocarbons. Retrieved from [Link]
-
PubMed. (2007). Estimation of selected physicochemical properties for methylated naphthalene compounds. Retrieved from [Link]
-
ResearchGate. (2023). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Insights on the potential double aromatic ring substructures of interstellar bump carriers. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
National Institute for Environmental Studies, Japan. (n.d.). 1- Methylnaphthalene Chemical Substances Control Law. Retrieved from [Link]
-
Tikrit University. (2021). Experimental No. (2) Boiling Point. Retrieved from [Link]
-
ResearchGate. (2014). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol.... Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
-
The Astrophysical Journal. (2011). Infrared Spectroscopy of Naphthalene Aggregation and Cluster Formation in Argon Matrices. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-. Retrieved from [Link]
-
Scribd. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
-
JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Retrieved from [Link]
- Google Patents. (1933). Process of manufacturing 1'-chloro-1-methylnaphthalene.
-
PhotochemCAD. (n.d.). Naphthalene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3-methylpentane. Retrieved from [Link]
-
ResearchGate. (2012). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]
-
California Air Resources Board. (n.d.). SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 132277-09-9|1-Chloro-3-methylnaphthalene|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 5. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. env.go.jp [env.go.jp]
- 7. athabascau.ca [athabascau.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. jove.com [jove.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular structure, polarizability, hyperpolarizability analysis and spectroscopic characterization of 1-(chloromethyl)-2-methylnaphthalene with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aanda.org [aanda.org]
- 18. 1-CHLORONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
